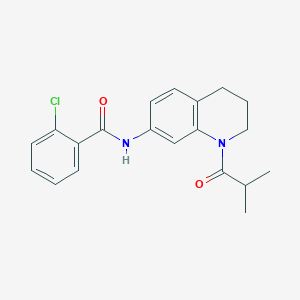
2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications1. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs1.
Synthesis Analysis
The compound is structurally analogous to fluorine-containing alkynes used in the synthesis of fluoroalkylated isoquinolinones1. This highlights its relevance in the development of novel organic molecules with potential pharmacological applications1.
Molecular Structure Analysis
The molecular formula of the compound is C19H21ClN2O3S2. The InChI key is QDTGTTFAKVZNBU-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The compound and related fluorophores have been attached to oligodeoxyribonucleotides, showing higher Tm values and appreciable fluorescence, even at low concentrations1. These findings support the use of such compounds in biophysical studies and as fluorescent labels1.
Physical And Chemical Properties Analysis
The molecular weight of the compound is 392.92. More detailed physical and chemical properties are not available in the search results.
科学的研究の応用
Synthetic Methodologies and Chemical Reactions Research involving compounds with structural similarities to 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide focuses on synthetic methodologies for creating complex molecules. For example, studies have detailed efficient synthesis techniques for benzo[b][1,8]naphthyridine derivatives starting from chloroquinoline precursors, highlighting the versatility of chloroquinolines in chemical synthesis (Nithyadevi & Rajendran, 2006). Additionally, the development of new manufacturing routes for anticonvulsant compounds starting with dichlorination of isoquinoline shows the potential for creating medically relevant molecules (Walker et al., 2010).
Biophysical Studies and Drug Development The synthesis and study of new compounds with potential biological activity are crucial for drug development. For instance, research on the synthesis and evaluation of antibacterial and anticancer properties of new 2-chloro-3-hetarylquinolines offers insights into the therapeutic potential of chloroquinolines (Bondock & Gieman, 2015). Moreover, the development of fluorescently labeled oligodeoxyribonucleotides for biophysical studies showcases the use of chloroquinoline derivatives in enhancing the understanding of biological molecules (Singh et al., 2007).
Chemical Properties and Mechanistic Insights Research on the reactivity and mechanistic insights of similar compounds, like the cobalt-catalyzed direct carbonylation of aminoquinoline benzamides, reveals the chemical versatility and potential applications of these compounds in synthesizing complex molecules (Grigorjeva & Daugulis, 2014). These studies not only provide a foundation for understanding the reactivity of such compounds but also open up new pathways for chemical synthesis and modification.
Safety And Hazards
将来の方向性
The compound’s potential therapeutic applications and its ability to interact with specific receptors in the body make it a promising candidate for the development of new drugs1. Its structural similarity to fluorine-containing alkynes used in the synthesis of fluoroalkylated isoquinolinones highlights its relevance in the development of novel organic molecules with potential pharmacological applications1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
特性
IUPAC Name |
2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBECQEPVUGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)

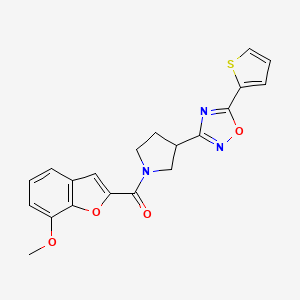
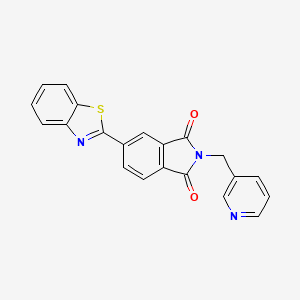
![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)

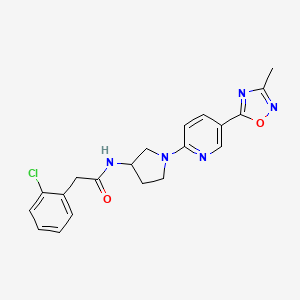

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
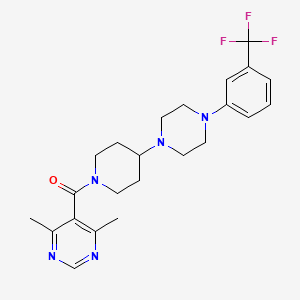
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)